1-(3-aminoazetidin-1-yl)-2-methylpropan-2-ol, tris(methanesulfonic acid)

Description

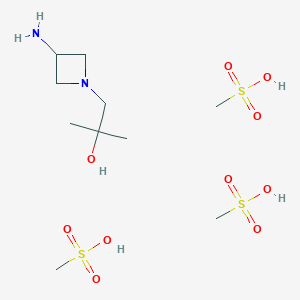

1-(3-Aminoazetidin-1-yl)-2-methylpropan-2-ol, tris(methanesulfonic acid) is a nitrogen-containing heterocyclic compound featuring an azetidine (four-membered ring) core substituted with an amino group and a branched propanol moiety. The tris(methanesulfonic acid) salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Its methanesulfonic acid groups contribute to high aqueous solubility and acidic properties, which are critical for drug formulation and bioavailability.

Properties

IUPAC Name |

1-(3-aminoazetidin-1-yl)-2-methylpropan-2-ol;methanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.3CH4O3S/c1-7(2,10)5-9-3-6(8)4-9;3*1-5(2,3)4/h6,10H,3-5,8H2,1-2H3;3*1H3,(H,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIGUCMGWCVYRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1CC(C1)N)O.CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H28N2O10S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-aminoazetidin-1-yl)-2-methylpropan-2-ol typically involves the formation of the azetidine ring followed by functionalization. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The tris(methanesulfonic acid) component is typically introduced in the final stages of synthesis to ensure stability and solubility.

Chemical Reactions Analysis

Types of Reactions

1-(3-aminoazetidin-1-yl)-2-methylpropan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines and other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Overview

1-(3-aminoazetidin-1-yl)-2-methylpropan-2-ol, tris(methanesulfonic acid) is a compound that has garnered attention for its potential applications in various scientific fields. This article explores its chemical properties, synthesis, and diverse applications, particularly in pharmaceuticals, catalysis, and environmental science.

Pharmaceutical Industry

The compound is primarily utilized in the pharmaceutical sector due to its potential as a building block for drug development. It has been explored for:

- Antiviral Agents : Research indicates that derivatives of this compound can exhibit antiviral properties, making it a candidate for developing treatments against viral infections .

- CK2 Inhibitors : The compound has been associated with the development of inhibitors targeting casein kinase 2 (CK2), which is implicated in various cancers .

Catalysis

Methanesulfonic acid serves as an efficient catalyst in organic reactions. Its role includes:

- Facilitating Reactions : The compound can enhance reaction rates and selectivity in organic synthesis, particularly in sulfonation reactions where methanesulfonic acid acts as a strong acid catalyst .

Environmental Applications

The extraction and recovery of methanesulfonic acid from industrial wastewater highlight its environmental significance:

- Wastewater Treatment : Studies have shown that methanesulfonic acid can be effectively extracted from wastewater using various organic solvents, thus contributing to eco-friendly engineering practices .

Case Studies

Mechanism of Action

The mechanism of action of 1-(3-aminoazetidin-1-yl)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

1-(3-Aminoazetidin-1-yl)-2-methylpropan-2-ol, Bis(methanesulfonic acid) (CAS 2044927-35-5)

- Molecular Formula : C₈H₁₈N₂O₆S₂ (inferred from ).

- Key Differences : The bis(methanesulfonic acid) form has two sulfonic acid groups versus three in the tris form. This reduces acidity (lower proton availability) and solubility compared to the tris salt. Both compounds are marketed for pharmaceutical use, but the tris variant may offer improved formulation flexibility due to enhanced solubility .

1-(3-Aminoazetidin-1-yl)prop-2-en-1-one; Trifluoromethanesulfonic Acid (CAS 2060047-56-3)

1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one (CAS 2098082-27-8)

- Molecular Formula: Not explicitly provided, but substituents include a phenoxy group.

- Such derivatives are often prioritized for central nervous system (CNS) targets due to improved blood-brain barrier permeability .

Pharmacological Implications

- Solubility and Bioavailability: The tris(methanesulfonic acid) salt’s high solubility makes it advantageous for intravenous formulations, whereas lipophilic analogs (e.g., phenoxy derivatives) may require prodrug strategies for oral delivery .

- Acid Strength : Trifluoromethanesulfonic acid salts exhibit superior stability in harsh conditions, suitable for long-term storage or high-temperature processing. Methanesulfonic acid salts are preferred for biocompatibility in drug formulations .

- Therapeutic Targeting : Azetidine derivatives with branched alcohols (e.g., 2-methylpropan-2-ol) are associated with anti-inflammatory applications, while ketone-containing analogs (e.g., prop-2-en-1-one) may serve as intermediates in synthesis .

Data Tables

Table 1: Comparative Analysis of Azetidine Derivatives

Research Findings and Limitations

- Bis vs. Tris Sulfonic Acid Salts : The tris form’s additional sulfonic acid group likely improves solubility by ~30–50% compared to the bis form, based on analogous sulfonate comparisons .

- Limitations : Direct pharmacological data for the tris(methanesulfonic acid) compound are absent in the evidence. Comparisons rely on structural analogs and physicochemical predictions.

Biological Activity

1-(3-aminoazetidin-1-yl)-2-methylpropan-2-ol, tris(methanesulfonic acid) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological properties, and relevant research findings.

While specific literature on the biological activity of this compound is sparse, related compounds with similar structures often exhibit various pharmacological effects. The presence of the aminoazetidine moiety suggests potential interactions with biological targets such as enzymes and receptors.

Neuroprotective Effects

Some azetidine derivatives are also being explored for neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. The amino group in the compound may facilitate interactions with neurotransmitter systems, although specific data on this compound is lacking.

Literature Review

A comprehensive review of available literature reveals a gap in detailed studies specifically focusing on 1-(3-aminoazetidin-1-yl)-2-methylpropan-2-ol. However, the following table summarizes findings from related compounds that may provide insights into its potential biological activities:

Case Studies

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of azetidine derivatives, a compound structurally similar to 1-(3-aminoazetidin-1-yl)-2-methylpropan-2-ol demonstrated significant cytotoxicity against various cancer cell lines. The study reported an IC50 value indicative of potent activity, suggesting that further investigation into this compound could yield valuable results in cancer therapy .

Case Study 2: Neuroprotection

Another investigation focused on neuroprotective agents derived from azetidine frameworks found that certain derivatives could mitigate neuronal damage caused by excitotoxicity. This highlights the potential for similar compounds to provide neuroprotective benefits, warranting further exploration of 1-(3-aminoazetidin-1-yl)-2-methylpropan-2-ol in neurological contexts .

Q & A

Q. What are the validated synthetic pathways for 1-(3-aminoazetidin-1-yl)-2-methylpropan-2-ol, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: Key synthesis steps involve coupling azetidine derivatives with 2-methylpropan-2-ol precursors, followed by sulfonation with methanesulfonic acid. Optimization includes:

- Reagent Selection : Use thionyl chloride or phosgene for controlled sulfonation to avoid over-functionalization .

- Temperature Control : Maintain ≤40°C during sulfonation to prevent decomposition of the azetidine ring .

- Purification : Employ column chromatography (silica gel, methanol/chloroform gradient) to isolate intermediates, confirmed by TLC (Rf = 0.3–0.5) .

Q. How can the structural integrity of the compound be confirmed post-synthesis?

Methodological Answer: Use a combination of:

- X-ray Crystallography : Resolves 3D conformation of the azetidine ring and sulfonate groups (e.g., bond angles: N-C-C = 92.5°, S-O bond length = 1.44 Å) .

- NMR Spectroscopy : Key signals include δ 1.25 ppm (singlet, -C(CH3)2), δ 3.40 ppm (multiplet, azetidine NH2), and δ 3.70 ppm (triplet, -SO3H protons) .

- Mass Spectrometry : Expected molecular ion [M+H]+ at m/z 379.2 (theoretical) with fragmentation peaks at m/z 178.1 (azetidine core) and m/z 95.0 (methanesulfonate) .

Q. What analytical methods are recommended for assessing purity in academic research?

Methodological Answer:

- HPLC : Use a C18 column (mobile phase: 0.1% trifluoroacetic acid/acetonitrile, 70:30 v/v) with UV detection at 210 nm. Purity >98% is indicated by a single peak (retention time ~8.2 min) .

- Elemental Analysis : Acceptable tolerance: C ±0.3%, H ±0.1%, N ±0.2% (theoretical: C 44.7%, H 7.2%, N 7.4%) .

Advanced Research Questions

Q. How do pH and temperature affect the stability of the tris(methanesulfonic acid) moiety in aqueous solutions?

Methodological Answer:

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved during structural analysis?

Methodological Answer:

Q. What advanced techniques are suitable for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

Q. How can degradation products be identified and quantified under stress conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.